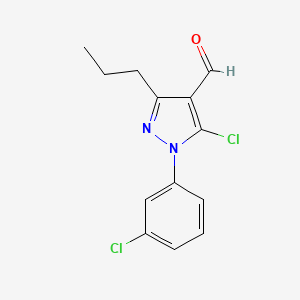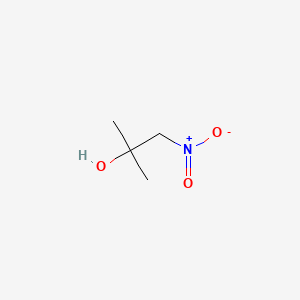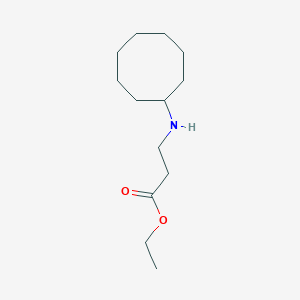![molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5](/img/structure/B6352837.png)
Ethyl 3-[(pentan-3-yl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography . These techniques provide detailed information about the molecular structure of the compound.作用機序
The mechanism of action of Ethyl 3-[(pentan-3-yl)amino]propanoate pentanamino propanoate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, and is thought to bind to the active sites of enzymes, thus preventing them from catalyzing their respective reactions. This inhibition can be used to study the structure and function of enzymes, as well as to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound pentanamino propanoate are not yet fully understood. However, it is believed to have a wide range of effects on the body, including effects on the nervous system, cardiovascular system, and immune system. It is also known to have an anticoagulant effect, and has been used in the treatment of certain conditions such as thrombosis.
実験室実験の利点と制限
Ethyl pentanamino propanoate has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and can be synthesized easily in the laboratory. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it can be toxic at high concentrations, and should be used with caution.
将来の方向性
The potential applications of Ethyl 3-[(pentan-3-yl)amino]propanoate pentanamino propanoate are vast, and there are a number of possible future directions for research. These include further investigation of its mechanism of action, development of new drugs based on its structure, and exploration of its potential therapeutic applications. Additionally, further research could be done on its biochemical and physiological effects, and its potential use in the diagnosis and treatment of various diseases.
合成法
Ethyl pentanamino propanoate can be synthesized in a laboratory through a reaction of acrylonitrile and Ethyl 3-[(pentan-3-yl)amino]propanoate bromide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified through recrystallization. The overall reaction can be represented as follows:
Acrylonitrile + Ethyl bromide → this compound + Sodium bromide
科学的研究の応用
Ethyl pentanamino propanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, and has been used in the study of enzyme kinetics and the regulation of gene expression. It has also been used to investigate the structure and function of proteins, as well as in the development of new drugs.
特性
IUPAC Name |
ethyl 3-(pentan-3-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMCFOCYJNYWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)





![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)


![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
